molecular formula C5H5FN2 B2504394 2-Fluoro-3-methylpyrazine CAS No. 1824577-03-8

2-Fluoro-3-methylpyrazine

Cat. No. B2504394
CAS RN: 1824577-03-8
M. Wt: 112.107
InChI Key: AEKHOJOXEWKHCD-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyrazine is a compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two adjacent nitrogen atoms. Pyrazines and their derivatives are known for their diverse range of applications, including their use as building blocks in medicinal chemistry, their fluorescent properties, and their role as intermediates in the synthesis of various functional materials.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves the functionalization of existing pyrazine structures or the construction of the pyrazine ring itself through various organic reactions. For instance, the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes involves an oxidative coupling reaction, which is a method that can potentially be adapted for the synthesis of 2-fluoro-3-methylpyrazine derivatives . Similarly, the synthesis of 3-amino-4-fluoropyrazoles includes a monofluorination step, which could be relevant for introducing a fluorine atom into the pyrazine ring at the desired position .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide reveals a nearly planar molecule with intramolecular hydrogen bonding, which could influence the reactivity and interactions of similar compounds like 2-fluoro-3-methylpyrazine . The molecular structure is also important in understanding the photophysical properties of these compounds, as seen in the study of fluoroionophores based on pyrazoles .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions that modify their properties. For instance, the alkylation and acylation of amino groups on pyrazine rings can lead to significant shifts in fluorescence properties . Additionally, the metallation of fluoropyrazine has been used to synthesize new pyrazine derivatives, which could be applicable to the functionalization of 2-fluoro-3-methylpyrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as their fluorescence, thermal stability, and reactivity towards other chemicals, are of great interest. The fluorescent properties of pyrazine derivatives are influenced by their molecular structure, as demonstrated by the strong yellowish-green fluorescence of certain dicyanopyrazine compounds . The thermal stability of pyrazine derivatives is also noteworthy, as seen in the synthesis of 5,6-di(2-fluoro-2,2-dinitroethoxy)-2,3-dicyanopyrazine, which exhibits excellent thermal stability and energetic properties . These properties are essential for the potential applications of 2-fluoro-3-methylpyrazine in various fields.

Scientific Research Applications

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles, including those derived from 2-Fluoro-3-methylpyrazine, serve as crucial intermediates in medicinal chemistry due to their ability to undergo further functionalization. These compounds are synthesized through a strategy involving monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, highlighting their versatility as building blocks in drug discovery efforts (Surmont et al., 2011).

Functionalization of Pyrazines

2-Fluoro-3-methylpyrazine derivatives are subject to nucleophilic reactions, leading to the formation of variously substituted pyrazines. This process involves lithiation followed by quenching with electrophiles, showcasing the compound's flexibility in accessing a wide range of pyrazine derivatives. Such methodologies open avenues for the creation of novel materials and bioactive molecules (Plé et al., 1998).

Photophysical Applications

The study of pyrazine dyes, including fluorinated variants, in solid states reveals a variety of fluorescence properties based on terminal substituents. These findings underscore the potential of 2-Fluoro-3-methylpyrazine derivatives in developing new fluorescent materials for applications in sensing, imaging, and electronic devices (Hirosawa et al., 2017).

Gelation and Ionic Conductivity

Fluoroalkyl end-capped oligomers derived from 2-Fluoro-3-methylpyrazine can induce gelation in ionic liquids, exhibiting high ionic conductivity. This remarkable property suggests applications in the development of high-performance electrolytes for energy storage and conversion technologies (Sawada et al., 2004).

Environmental Risk Assessment

The degradation behavior and environmental impact of atrazine, a compound related to pyrazine derivatives, have been extensively studied, providing valuable insights into the fate and ecological effects of pyrazine-based herbicides in aquatic systems. Such research is crucial for understanding the environmental safety and regulatory compliance of chemicals related to 2-Fluoro-3-methylpyrazine (Solomon et al., 1996).

Future Directions

The future directions of research on pyrazines, including “2-Fluoro-3-methylpyrazine”, are promising. There is currently intense interest in the development of pyrazines that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability . Moreover, the ever-increasing popularity of fluorinated pyrazines in various areas of science suggests that there will be continued interest and research in this area .

properties

IUPAC Name

2-fluoro-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHOJOXEWKHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylpyrazine

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